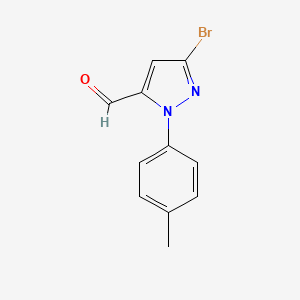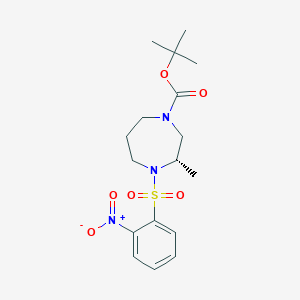![molecular formula C16H11BrN2O3S2 B2640259 2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 314746-58-2](/img/structure/B2640259.png)
2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide" is an organosulfur compound. Its structure combines aromatic, thiazolidine, and furanyl components, providing unique chemical properties. This compound is of interest in several scientific fields due to its diverse reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions involving bromination, condensation, and cyclization. Starting with a benzamide precursor, bromination is carried out using bromine or N-bromosuccinimide. The resulting intermediate undergoes condensation with a thiazolidine derivative, followed by cyclization under basic or acidic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, efficient synthetic routes are developed to maximize yield and minimize by-products. Continuous flow chemistry and optimization of reaction parameters, such as temperature, pressure, and reagent concentration, are often employed. Catalyst systems may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thiazolidine and furan rings, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the carbonyl group or the aromatic bromine, yielding alcohols or debrominated products.
Substitution: : The bromine atom in the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution reactions, resulting in various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperoxybenzoic acid in solvents like acetic acid or methanol.
Reduction: : Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) or ethanol.
Substitution: : Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products
Oxidation: : Sulfoxide or sulfone derivatives, altered furan ring products.
Reduction: : Alcohols or debrominated benzamide derivatives.
Substitution: : Variously substituted benzamide-thiazolidine compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including but not limited to:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique reactivity allows for the exploration of novel chemical transformations.
Biology: : Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and receptors.
Medicine: : Explored for therapeutic potential, particularly as anti-cancer agents, due to its ability to induce apoptosis in cancer cells.
Industry: : Employed in material science for the development of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of this compound often involves interaction with key enzymes and receptors. For example, it may inhibit specific kinases or interact with DNA to affect gene expression. The thiazolidine ring is crucial for binding to these molecular targets, while the bromine and furan groups modulate its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-oxo-2-thiazolidin-3-yl)benzamide: : Similar structure but lacking the furan ring, resulting in different reactivity and biological properties.
2-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide: : The chloro analogue, which provides insight into the effects of halogen substitution on chemical and biological activity.
N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide: : Without the bromine atom, used to study the role of bromine in activity and reactivity.
By comparing these compounds, scientists can gain valuable insights into how each structural component affects the overall properties and applications of the molecules
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S2/c1-9-6-7-10(22-9)8-13-15(21)19(16(23)24-13)18-14(20)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGHQAKDVXJBJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
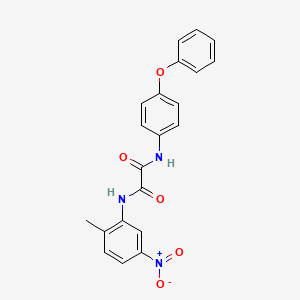
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
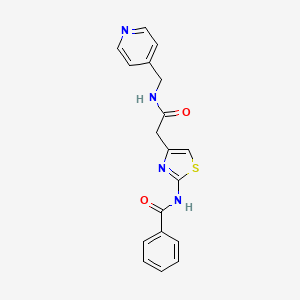
![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
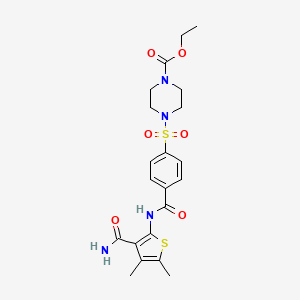
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
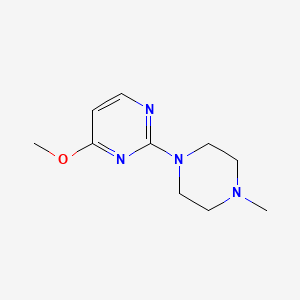
![3-methanesulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2640191.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2640192.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
